Tetraethyl heptane-1,7-diylbis(phosphonate)
Overview
Description
Tetraethyl heptane-1,7-diylbis(phosphonate) is a PROTAC linker composed of alkyl chains . It has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 . This compound can be used to synthesize a range of PROTACs .
Synthesis Analysis
Tetraethyl heptane-1,7-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of Tetraethyl heptane-1,7-diylbis(phosphonate) is represented by the SMILES string: O=P(CCCCCCCP(OCC)(OCC)=O)(OCC)OCC .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl heptane-1,7-diylbis(phosphonate) is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tetraethyl heptane-1,7-diylbis(phosphonate) has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 .Scientific Research Applications
Michael-Type Acceptors and Rearrangements
- Tetraethyl ethylidenebis(phosphonate), a related compound, has been used as a Michael acceptor in chemical reactions. It exhibits unique behaviors, such as phosphate removal and phosphonate-phosphate rearrangement, depending on the nature of the nucleophile (Szajnman et al., 2005).
Synthesis of Cyclohexene Derivatives
- Tetraethyl vinylidenebis(phosphonate) reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates), showcasing its versatility in chemical synthesis (Ruzziconi et al., 2003).
Synthesis of Cyclopropanediylbis(phosphonic Acid)
- Tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) has been synthesized via intramolecular cyclization, demonstrating the adaptability of phosphonate compounds in creating structurally complex molecules (Hutchinson & Thornton, 1990).
Synthesis and Properties of Organophosphorus Compounds
- Research has focused on synthesizing various cyclic and acyclic phosphonates, analyzing their solubility, thermal stability, and chemical reactivity (Mukmeneva et al., 1990).
Applications in Flame Retardancy
- Piperazine-phosphonates, including Tetraethyl piperazine-1,4-diyldiphosphonate, have been explored for their application as flame retardants on cotton fabric. This research sheds light on the thermal decomposition mechanisms of treated fabrics (Nguyen et al., 2014).
Coordination Chemistry and Fluorescent Properties
- The bi-phosphonate ligand tetraethyl-(2,3,5,6-tetramethyl-1,4-phenylene) bis(methylene)diphosphonate has been used in forming coordination complexes with lanthanides, revealing insights into fluorescent properties and crystal structures (Hu et al., 2011).
Mechanism of Action
Target of Action
Tetraethyl heptane-1,7-diylbis(phosphonate) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to a ligand for a target protein, PROTACs can selectively degrade specific proteins .
Result of Action
The primary result of the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .
Future Directions
Biochemical Analysis
Biochemical Properties
Tetraethyl heptane-1,7-diylbis(phosphonate) serves as an alkyl chain-based PROTAC linker. In biochemical reactions, it facilitates the synthesis of PROTAC molecules, which are designed to degrade specific target proteins by exploiting the ubiquitin-proteasome system. The compound interacts with enzymes such as E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This interaction is crucial for the selective degradation of proteins, making Tetraethyl heptane-1,7-diylbis(phosphonate) a valuable tool in biochemical research.
Cellular Effects
Tetraethyl heptane-1,7-diylbis(phosphonate) influences various cellular processes by facilitating the degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of specific proteins can alter signaling pathways, leading to changes in cellular responses. Additionally, the degradation of transcription factors or other regulatory proteins can affect gene expression patterns, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. It connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection forms a ternary complex, bringing the target protein in proximity to the E3 ligase. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome . This process is highly specific and allows for the selective degradation of target proteins, which is essential for studying protein function and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetraethyl heptane-1,7-diylbis(phosphonate) can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to Tetraethyl heptane-1,7-diylbis(phosphonate) in in vitro or in vivo studies can lead to sustained degradation of target proteins, which may have lasting effects on cellular processes.
Dosage Effects in Animal Models
The effects of Tetraethyl heptane-1,7-diylbis(phosphonate) in animal models vary with different dosages. At lower doses, the compound effectively degrades target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse reactions or toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
Tetraethyl heptane-1,7-diylbis(phosphonate) is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in the ubiquitination process. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Tetraethyl heptane-1,7-diylbis(phosphonate) is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The efficient transport and distribution of Tetraethyl heptane-1,7-diylbis(phosphonate) are crucial for its activity and effectiveness in degrading target proteins .
Subcellular Localization
The subcellular localization of Tetraethyl heptane-1,7-diylbis(phosphonate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The localization of Tetraethyl heptane-1,7-diylbis(phosphonate) within the cell is essential for its function as a PROTAC linker, ensuring the selective degradation of target proteins .
Properties
IUPAC Name |
1,7-bis(diethoxyphosphoryl)heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFVVLQCVAMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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